11-Cyanoundecanoic acid
Overview
Description
11-Cyanoundecanoic acid is an organic compound with the molecular formula C12H21NO2 It is a derivative of undecanoic acid, where a cyano group (-CN) is attached to the eleventh carbon atom of the undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 11-cyanoundecanoic acid typically involves the introduction of a cyano group to the undecanoic acid chain. One common method is the reaction of 11-bromoundecanoic acid with sodium cyanide (NaCN) in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the substitution of the bromine atom with a cyano group, forming this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same substitution reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
11-Cyanoundecanoic acid can undergo various chemical reactions, including:
Hydrolysis: The cyano group can be hydrolyzed to form a carboxylic acid or an amide under acidic or basic conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are common reducing agents.
Substitution: Sodium cyanide (NaCN) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: 11-Aminoundecanoic acid or 11-carboxyundecanoic acid.
Reduction: 11-Aminoundecanoic acid.
Substitution: Various substituted undecanoic acids depending on the nucleophile used.
Scientific Research Applications
11-Cyanoundecanoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the production of polymers and resins, contributing to the development of materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and its role in drug development.
Mechanism of Action
The mechanism of action of 11-cyanoundecanoic acid depends on the specific reactions it undergoes. For instance, in reduction reactions, the cyano group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions.
Comparison with Similar Compounds
Similar Compounds
11-Aminoundecanoic acid: A similar compound where the cyano group is replaced by an amino group.
11-Bromoundecanoic acid: A precursor in the synthesis of 11-cyanoundecanoic acid, where the bromine atom can be substituted with various functional groups.
10-Undecenoic acid: An unsaturated fatty acid used in the synthesis of various derivatives, including this compound.
Uniqueness
This compound is unique due to the presence of the cyano group, which imparts distinct reactivity and allows for a wide range of chemical transformations
Properties
IUPAC Name |
11-cyanoundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHZGLKQBYTRHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206827 | |
Record name | 11-Cyanoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5810-18-4 | |
Record name | 11-Cyanoundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5810-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Cyanoundecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Cyanoundecanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11-Cyanoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-cyanoundecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 11-CYANOUNDECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B6O27O3HO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 11-cyanoundecanoic acid?
A: this compound is primarily recognized as a key intermediate in the synthesis of Nylon-12. []
Q2: How is this compound typically synthesized?
A: One method involves the vapor-phase pyrolysis of 1,1′-peroxydicyclohexylamine. This process yields a mixture of products, including this compound, decane-1,10-dicarbonimide, caprolactam, and cyclohexanone. []
Q3: What is the melting point of this compound and how was it determined?
A: The melting point of this compound is 56.6°C. This value was determined after meticulous calibration of the melting point apparatus with reference samples to ensure accuracy and precision. []
Q4: How does temperature affect the solubility of this compound in different solvents?
A: The solubility of this compound increases with temperature in cyclohexane, n-hexane, and water. This behavior was studied using a static analytical method and the data was successfully correlated with various nonideal solution models, including the Buchowski equation and local composition models like Wilson, NRTL, and UNIQUAC. []
Q5: Can you describe a method for separating this compound from a mixture obtained through pyrolysis?
A: A multi-step process can be employed:1. Liquid-Liquid Extraction: The pyrolysis product is mixed with aqueous ammonia and an organic solvent like benzene, toluene, or xylene. This separates the mixture into an oily layer (containing cyclohexanone) and an aqueous layer.2. Distillation: Cyclohexanone is separated from the oily layer via distillation.3. Acidification and Separation: The aqueous layer is acidified to a pH below 4.0 using a mineral acid and heated to 40-100°C. This causes the this compound to separate out as a molten layer.4. Purification: The molten this compound is washed with hot water to extract any remaining caprolactam. []
Q6: What is the refractive index of this compound?
A: The refractive index of this compound has been determined to be n 60 Ds = 1.4428. []
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